3-Bromo-4-(4-methoxy-phenyl)-4-oxo-butyric acid
Overview
Description
3-Bromo-4-(4-methoxy-phenyl)-4-oxo-butyric acid is a chemical compound that belongs to the family of α-keto acids. It is also known as BMK, which is an abbreviation of its chemical name. BMK is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of BMK is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in metabolic pathways. BMK has been shown to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. It has also been reported to inhibit the activity of pyruvate dehydrogenase, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
BMK has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. BMK has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
BMK has several advantages for lab experiments, including its stability and ease of handling. It is also readily available and relatively inexpensive. However, BMK has some limitations, including its low solubility in water and its potential toxicity. Therefore, it is important to use appropriate safety precautions when handling BMK in the laboratory.
Future Directions
There are several future directions for research on BMK. One area of interest is the development of new synthetic methods for BMK and its derivatives. Another area of interest is the investigation of the mechanism of action of BMK and its potential therapeutic applications. Additionally, the potential toxicity of BMK and its derivatives should be further studied to ensure their safety for use in various applications.
Conclusion:
In conclusion, BMK is a unique and versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BMK and its derivatives is needed to fully understand their potential applications and to ensure their safety for use in various applications.
Scientific Research Applications
BMK has been extensively studied in scientific research due to its potential applications in various fields. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. BMK can also be used as a reagent in organic synthesis and as a building block for the preparation of biologically active molecules.
properties
IUPAC Name |
3-bromo-4-(4-methoxyphenyl)-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-16-8-4-2-7(3-5-8)11(15)9(12)6-10(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCNOXLOVFXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(CC(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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